

Purification of 2-Methoxy-5-(2-nitrovinyl)phenol by recrystallization

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Compound of Interest

Compound Name: **2-Methoxy-5-(2-nitrovinyl)phenol**

Cat. No.: **B186240**

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An In-Depth Guide to the Purification of **2-Methoxy-5-(2-nitrovinyl)phenol** by Recrystallization

Authored by: A Senior Application Scientist

Abstract: **2-Methoxy-5-(2-nitrovinyl)phenol** is a valuable synthetic intermediate, particularly in the development of novel pharmaceutical agents. Its utility is directly contingent on its purity. The Henry condensation reaction, a common route for its synthesis, often yields a crude product containing unreacted starting materials, side-products, and polymeric impurities. This application note provides a comprehensive, field-proven protocol for the purification of **2-Methoxy-5-(2-nitrovinyl)phenol** using recrystallization. We delve into the foundational principles of solvent selection, the causal mechanisms behind each step of the protocol, and a systematic approach to troubleshooting common issues, ensuring researchers can reliably obtain a high-purity product.

Foundational Principles: The Science of Recrystallization

Re-crystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility between the desired compound and impurities. The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.^[1] An ideal solvent for this process will exhibit steep-slope solubility with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.^[2] As the saturated solution cools, the solubility of the target compound decreases, forcing it to

crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) due to their lower concentration or higher solubility.[\[1\]](#)

For **2-Methoxy-5-(2-nitrovinyl)phenol**, a phenolic nitrostyrene, several factors govern the success of recrystallization:

- Solvent Polarity: The presence of a hydroxyl group, a methoxy group, and a nitrovinyl group gives the molecule a moderate polarity. Therefore, solvents of similar polarity, such as alcohols, are excellent candidates. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[\[3\]](#)
- Temperature Sensitivity: Nitrostyrene derivatives are susceptible to polymerization, especially when subjected to prolonged heating.[\[3\]](#) This necessitates using the minimum amount of heat necessary for dissolution and avoiding extended periods at the solvent's boiling point.
- Impurity Profile: The primary impurities from a Henry condensation of 3-hydroxy-4-methoxybenzaldehyde and nitromethane include unreacted aldehydes, excess nitromethane, and polymeric byproducts formed through side reactions. The chosen solvent must effectively solubilize these impurities even at low temperatures.

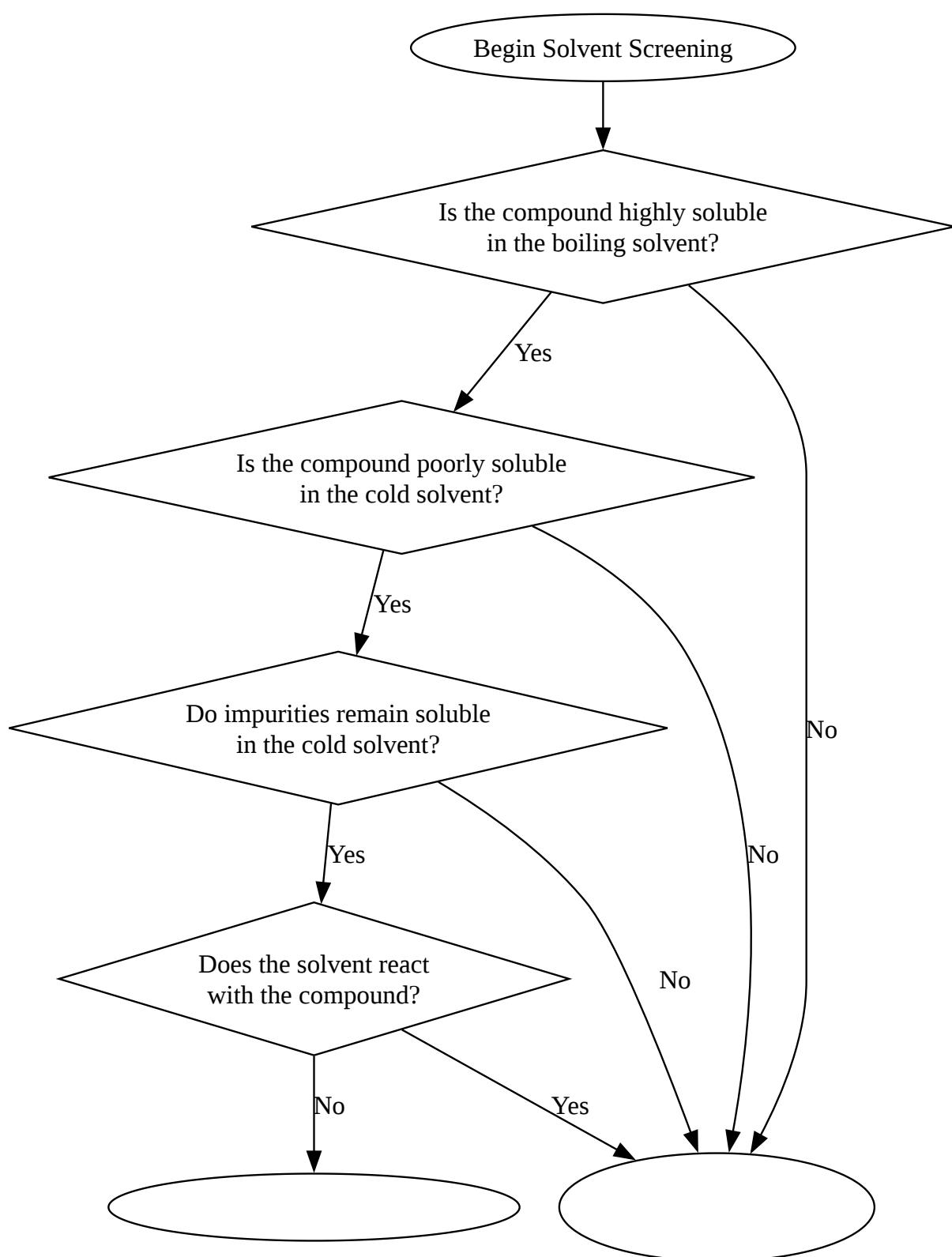
Physicochemical Properties of 2-Methoxy-5-(2-nitrovinyl)phenol

A summary of the key physical and chemical properties of the target compound is presented below for reference during the purification and characterization process.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₄	[4]
Molecular Weight	195.17 g/mol	[4] [5]
Appearance	Yellow crystalline solid	[6]
Melting Point	155-156 °C (recrystallized from methanol)	[7]

Strategic Solvent Selection

The choice of solvent is the most critical determinant of a successful recrystallization. Based on the principles discussed and empirical data for structurally similar compounds, several solvents can be considered.

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For **2-Methoxy-5-(2-nitrovinyl)phenol**, alcohols such as isopropanol and ethanol have been shown to be effective for related phenolic nitrostyrenes.^[2] Isopropanol is often an excellent first choice due to its lower volatility compared to methanol and its strong ability to dissolve the compound when hot while showing significantly reduced solubility upon cooling.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of crude **2-Methoxy-5-(2-nitrovinyl)phenol** using isopropanol.

Materials and Equipment:

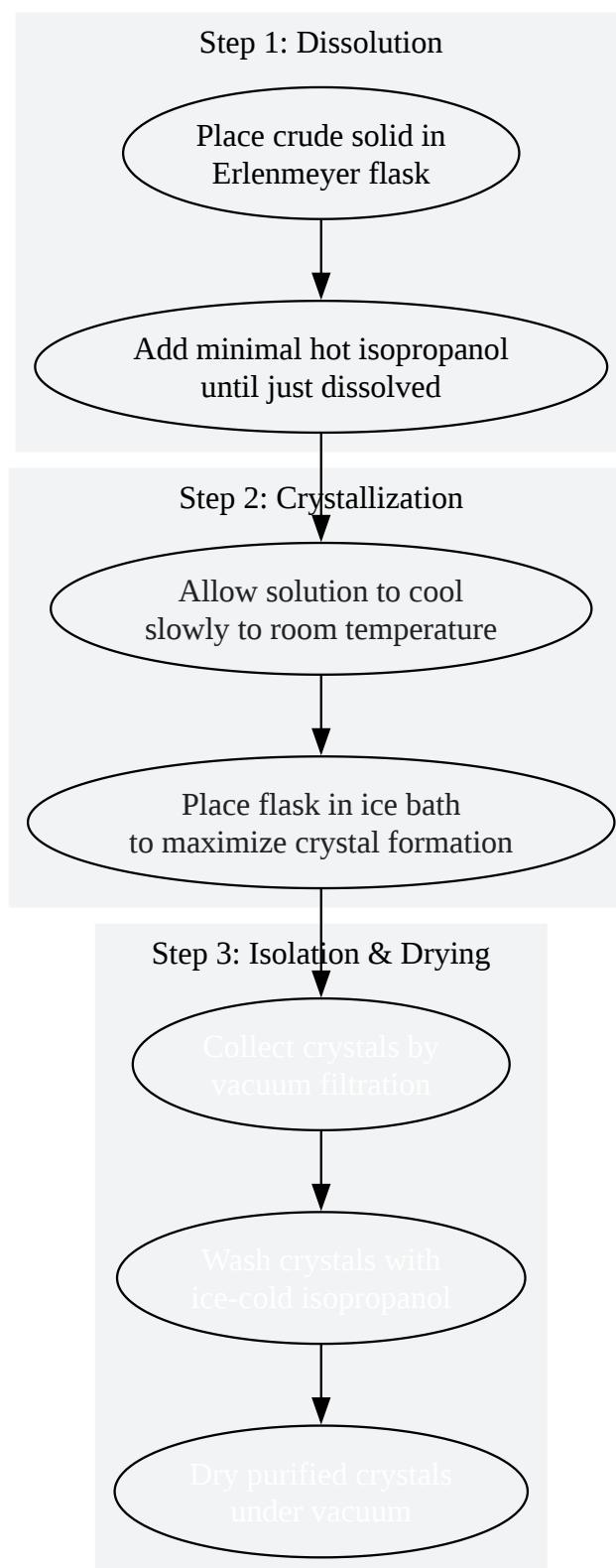
- Crude **2-Methoxy-5-(2-nitrovinyl)phenol**
- Isopropanol (reagent grade)
- Erlenmeyer flasks (appropriate sizes)
- Hotplate with magnetic stirring capabilities
- Stir bar
- Buchner funnel and flask
- Filter paper
- Vacuum source
- Spatula
- Watch glass or drying dish
- Ice bath

Safety Precautions:

- Always perform this procedure in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Isopropanol is flammable. Ensure no open flames are present and use a spark-free hotplate.

Experimental Workflow:

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Step-by-Step Procedure:

- Dissolution:
 - Place the crude **2-Methoxy-5-(2-nitrovinyl)phenol** solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a small volume of isopropanol, just enough to create a slurry.
 - Gently heat the mixture on a hotplate with constant stirring. Add hot isopropanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the desired product in solution even after cooling.[2]
- Cooling and Crystallization:
 - Once a clear, homogenous solution is obtained, remove the flask from the heat source.
 - Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
 - After the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes. Causality: This step further decreases the solubility of the compound, maximizing the precipitation and thus the final yield.
- Isolation of Crystals:
 - Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and place it on a clean filter flask.
 - Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal with the funnel.
 - Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

- Wash the collected crystals with a small portion of ice-cold isopropanol. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product.
- Drying:
 - Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
 - Transfer the purified crystals to a watch glass or a drying dish and allow them to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove all residual isopropanol.

Troubleshooting Common Recrystallization Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Product Fails to Crystallize	Too much solvent was used; The solution is not sufficiently supersaturated.	- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inside of the flask at the solution's surface with a glass rod to induce nucleation.- Add a "seed" crystal of the pure compound, if available.
Product "Oils Out"	The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated with impurities.	- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.- Consider using a lower-boiling point solvent system.
Low Recovery Yield	Too much solvent was used; The crystals were washed with solvent that was not ice-cold; Premature crystallization during a hot filtration step (if performed).	- Ensure the minimum amount of hot solvent is used for dissolution.- Always use ice-cold solvent for washing the collected crystals.- If hot filtration is necessary, pre-heat the funnel and filter flask to prevent premature crystallization.
Final Product is Colored	Presence of polymeric byproducts or other colored impurities.	- Ensure the dissolution phase is not overly prolonged or overheated to minimize polymerization.- A second recrystallization may be necessary to improve purity and color. Note: Avoid using activated charcoal for decolorization with phenolic

compounds, as it can react with the hydroxyl group and introduce new colored impurities.

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